molecular formula C22H21ClN2OS B2500654 (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 941897-12-7

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2500654
CAS No.: 941897-12-7
M. Wt: 396.93
InChI Key: XHUKUYQYDBOORP-UHFFFAOYSA-N
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Description

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C22H21ClN2OS and its molecular weight is 396.93. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation A novel series of pyrazoline and pyridin-4-yl methanone derivatives, including compounds structurally related to (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione, were synthesized using microwave irradiation methods, providing higher yields and environmental benefits compared to conventional heating. These compounds demonstrated significant anti-inflammatory and antibacterial activities. In silico toxicity predictions and drug score profiles were promising, suggesting potential pharmaceutical applications (Ravula et al., 2016).

Synthesis of Methylthio-Substituted Derivatives A method was developed for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. This approach confirmed a self-sorting tandem reaction mechanism and yielded products like 3-methylthio 2,5-diaryl furan. These derivatives hold potential for various chemical applications due to their unique structural features (Yin et al., 2008).

Antimicrobial Evaluation and in silico Molecular Docking A series of furfuran derivatives bearing pyrazole moieties demonstrated good to moderate antimicrobial activity against various strains. The compounds were evaluated through in silico molecular docking, showing good docking scores, suggesting their potential as templates for antimicrobial agents (Mathew et al., 2020).

Crystal Structures and Bioactivity Evaluation Group 6 metal carbonyl complexes containing bis(pyrazol-1-yl)methane ligands were synthesized, revealing that sulfur atoms in these complexes do not coordinate to metal centers. These S-rich ligands act as bidentate chelating agents, demonstrating potential in developing metal-organic frameworks or catalytic systems (Tang et al., 2002).

Properties

IUPAC Name

[5-(3-chloro-4-methylphenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-16-7-8-17(15-19(16)23)20-9-10-21(26-20)22(27)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUKUYQYDBOORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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